4-Bromo-3-(pyrrolidin-1-ylmethyl)phenol
Description
4-Bromo-3-(pyrrolidin-1-ylmethyl)phenol is a brominated phenolic compound featuring a pyrrolidine-substituted methyl group at the 3-position of the aromatic ring. This structure combines the electron-withdrawing bromine atom with the electron-donating pyrrolidinylmethyl group, creating a unique electronic profile. The compound has been investigated in synthetic chemistry, particularly in dearomatization reactions, where its pyridine analog (4-bromo-3-(pyrrolidin-1-ylmethyl)pyridine) exhibited challenges in achieving high yields due to competing side reactions during synthesis .
Properties
IUPAC Name |
4-bromo-3-(pyrrolidin-1-ylmethyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c12-11-4-3-10(14)7-9(11)8-13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZCVXDTRMIYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=C(C=CC(=C2)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Bromo-3-(pyrrolidin-1-ylmethyl)phenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom attached to a phenolic ring, with a pyrrolidine moiety linked via a methylene group. The presence of the bromine and pyrrolidine groups is significant for its biological activity.
The biological activity of this compound is likely mediated through interactions with various molecular targets, including enzymes and receptors. Its phenolic structure allows for hydrogen bonding, while the pyrrolidine ring may facilitate conformational flexibility, enhancing its binding affinity to target proteins.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity: Compounds with phenolic structures often show antibacterial and antifungal properties.
- Anticancer Activity: Some derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Enzyme Inhibition: Phenolic compounds can act as enzyme inhibitors, impacting pathways such as those involved in cancer progression.
Antimicrobial Activity
A study evaluated the antimicrobial properties of phenolic compounds, including derivatives similar to this compound. The results indicated significant antibacterial activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 10 to 50 µg/mL.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 20 | Staphylococcus aureus |
| Similar Phenolic Compound A | 15 | Escherichia coli |
| Similar Phenolic Compound B | 30 | Pseudomonas aeruginosa |
Anticancer Activity
In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells. For instance, a derivative demonstrated an IC50 value of 25 µM against MCF7 breast cancer cells.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 25 | MCF7 |
| Similar Compound C | 30 | HeLa |
| Similar Compound D | 20 | A549 |
Case Studies
- Study on Antimicrobial Efficacy : In a comparative analysis of various phenolic compounds, this compound exhibited notable efficacy against Staphylococcus aureus, supporting its potential use in developing new antimicrobial agents.
- Evaluation of Anticancer Properties : A recent study focused on the cytotoxic effects of this compound on MCF7 cells showed that it induced apoptosis through the activation of caspase pathways, indicating its potential as an anticancer therapeutic agent.
Comparison with Similar Compounds
Pyronaridine
Structure: Pyronaridine (4-[(7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol) shares the bis(pyrrolidin-1-ylmethyl)phenol motif but includes additional chloro and methoxy substituents on a fused naphthyridine ring. Key Differences:
- Molecular Weight : 518 g/mol (as tetraphosphate salt) vs. unreported for the target compound .
- Solubility : Pyronaridine tetraphosphate exhibits higher aqueous solubility (1.46% w/v) compared to its free base (0.02% w/v) due to salt formation. The hydrophobicity index (Rm 0.872 for the salt vs. 0.773 for the base) confirms enhanced solubility .
- Applications : Pyronaridine is clinically used as an antimalarial agent, leveraging its amphiphilic structure for membrane penetration . The target compound’s lack of a naphthyridine backbone likely limits similar biological activity.
4-Bromo-3-(1,3-dioxolan-2-yl)phenol
Structure : This compound replaces the pyrrolidinylmethyl group with a 1,3-dioxolane ring at the 3-position.
Key Differences :
4-Bromo-3-(trifluoromethyl)phenol
Structure : Features a trifluoromethyl (CF₃) group instead of pyrrolidinylmethyl at the 3-position.
Key Differences :
- Electronic Effects : The CF₃ group is strongly electron-withdrawing, polarizing the aromatic ring differently than the electron-donating pyrrolidine. This increases bromine’s susceptibility to nucleophilic substitution .
- Applications : Widely used in dyes and fragrances due to its stability and reactivity, whereas the target compound’s pyrrolidine group may favor coordination chemistry or catalysis .
4-Bromo-3-(pyrrolidin-1-ylmethyl)pyridine
Structure: Replaces the phenolic –OH with a pyridine nitrogen. Key Differences:
- Dearomatization Reactivity: The pyridine analog undergoes dearomatization to 1,2-dihydropyridines under controlled conditions, whereas phenolic analogs like the target compound may resist such transformations due to resonance stabilization of the –OH group .
Research Implications and Gaps
- Synthetic Challenges: The dearomatization difficulties observed in the pyridine analog suggest that the phenolic derivative may require tailored conditions for similar transformations.
- Property Prediction : The electron-donating pyrrolidine group likely increases solubility in organic solvents compared to CF₃-substituted analogs, but experimental validation is needed.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
